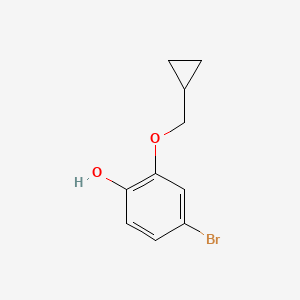

4-Bromo-2-(cyclopropylmethoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

4-bromo-2-(cyclopropylmethoxy)phenol |

InChI |

InChI=1S/C10H11BrO2/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

InChI Key |

SFQOPUISMQXRDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Cyclopropylmethoxy Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-(cyclopropylmethoxy)phenol, two primary retrosynthetic disconnections are logical, leading to two distinct synthetic approaches.

The first strategic disconnection involves breaking the Carbon-Bromine (C-Br) bond. This suggests that the final step of the synthesis could be the bromination of a precursor molecule, 2-(cyclopropylmethoxy)phenol (B2776677). This approach relies on the principles of electrophilic aromatic substitution on a pre-functionalized phenolic ether.

The second key disconnection is at the ether linkage (C-O bond) of the cyclopropylmethoxy group. This implies that the synthesis could be achieved by the etherification of a brominated phenolic precursor, specifically 4-Bromo-2-hydroxyphenol (more commonly known as 4-bromocatechol), with a suitable cyclopropylmethyl electrophile.

These two disconnections form the basis of the two main synthetic strategies for this compound, which will be explored in detail in the subsequent sections.

Key Synthetic Approaches to the Phenolic Core

Based on the retrosynthetic analysis, the synthesis of this compound can be approached from two primary directions: the bromination of an ether precursor or the etherification of a brominated phenol (B47542).

Bromination of 2-(cyclopropylmethoxy)phenol Precursors

This approach commences with the synthesis of the 2-(cyclopropylmethoxy)phenol core, followed by a regioselective bromination to introduce the bromine atom at the 4-position.

The introduction of a bromine atom onto the aromatic ring of 2-(cyclopropylmethoxy)phenol is achieved through electrophilic aromatic substitution. A variety of brominating reagents can be employed for this purpose. Common reagents and their characteristics are summarized in the table below.

| Brominating Reagent | Abbreviation | Key Features |

| N-Bromosuccinimide | NBS | A mild and selective source of electrophilic bromine, often used with a catalyst or initiator. |

| Bromine | Br₂ | A strong and readily available brominating agent, though it can be less selective and requires careful handling. |

| Tetra-n-butylammonium tribromide | TBATB | A solid, stable, and safer alternative to liquid bromine that allows for controlled bromination. |

The reaction typically proceeds by the generation of an electrophilic bromine species that attacks the electron-rich phenolic ring. The choice of reagent and reaction conditions (e.g., solvent, temperature) is crucial for achieving high yield and selectivity.

The directing effects of the substituents on the aromatic ring are paramount in controlling the position of bromination. In 2-(cyclopropylmethoxy)phenol, both the hydroxyl (-OH) and the cyclopropylmethoxy (-OCH₂-c-C₃H₅) groups are activating and ortho-, para-directing.

The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. The cyclopropylmethoxy group is also activating and directs to its ortho and para positions. Therefore, the positions most activated for electrophilic attack are C4 (para to -OH and meta to -OCH₂-c-C₃H₅) and C6 (ortho to both -OH and -OCH₂-c-C₃H₅).

However, the para position to the hydroxyl group (C4) is generally favored for several reasons:

Steric Hindrance: The C6 position is sterically hindered by the adjacent cyclopropylmethoxy group, making the approach of the electrophile more difficult compared to the less encumbered C4 position.

Electronic Effects: The powerful para-directing effect of the hydroxyl group often dominates, leading to preferential substitution at the C4 position.

By carefully selecting a mild brominating agent, such as N-Bromosuccinimide, and controlling the reaction temperature, the selective monobromination at the C4 position can be achieved with high efficiency, yielding the desired this compound.

Etherification of Brominated Phenolic Precursors

This alternative synthetic route involves the formation of the ether linkage as the final key step. The synthesis begins with a commercially available or readily prepared brominated phenol.

The most common method for this etherification is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide.

In this specific synthesis, 4-bromocatechol (B119925) is treated with a base to selectively deprotonate one of the hydroxyl groups. The resulting phenoxide then reacts with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, to form the ether bond.

The key aspects of this reaction are outlined in the table below:

| Reactant | Role | Example |

| Phenolic Precursor | Nucleophile precursor | 4-Bromocatechol |

| Alkylating Agent | Electrophile | Cyclopropylmethyl bromide |

| Base | Deprotonating agent | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF) |

The regioselectivity of the alkylation is a critical consideration in this approach. The two hydroxyl groups of 4-bromocatechol have different acidities. The hydroxyl group at C1 (ortho to the bromine atom) is more acidic due to the electron-withdrawing inductive effect of the bromine. Consequently, it is preferentially deprotonated by the base, leading to the formation of the desired 2-etherified product. This regioselective alkylation allows for the controlled synthesis of this compound.

Selective Monosubstitution of Dihydroxylated Aromatic Systems

One viable synthetic route to this compound begins with a dihydroxylated aromatic system, specifically 4-bromobenzene-1,2-diol (4-bromocatechol). This approach hinges on the selective mono-O-alkylation of one of the two hydroxyl groups. The primary challenge lies in controlling the regioselectivity to ensure the cyclopropylmethoxy group is introduced at the C2-hydroxyl position, which is ortho to the bromine atom.

The two hydroxyl groups on the catechol ring have different acidities and steric environments, which can be exploited to achieve selective alkylation. The hydroxyl group at the C2 position is generally more acidic due to the electron-withdrawing inductive effect of the adjacent bromine atom. However, it is also more sterically hindered. Williamson ether synthesis is the classic method for this transformation, involving the deprotonation of the phenol with a suitable base to form a phenoxide, followed by nucleophilic substitution with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane.

The choice of base and solvent system is critical in directing the regioselectivity of the alkylation. In the alkylation of dihydroxybenzaldehydes, cesium carbonate (Cs₂CO₃) has been shown to promote high regioselectivity for the hydroxyl group para to the aldehyde, which corresponds to the C4-hydroxyl in a 2,4-dihydroxy system. nih.govmdma.ch This preference is attributed to the formation of a chelate between the cesium ion, the C2-hydroxyl, and the ortho-carbonyl group, leaving the C4-hydroxyl more available for alkylation. While 4-bromocatechol lacks a carbonyl group for such chelation, the principles of base and solvent effects remain crucial. The high solubility of cesium carbonate in polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and the formation of a loose ion pair between the cesium cation and the phenoxide can lead to enhanced reactivity and potentially influence which hydroxyl group is alkylated. mdma.ch

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred for O-alkylation as they solvate the cation, enhancing the nucleophilicity of the phenoxide oxygen. numberanalytics.comfrancis-press.com In contrast, protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and potentially leading to competing C-alkylation. francis-press.com

Table 1: Conditions for Regioselective Alkylation of Dihydroxy Aromatic Systems

Click to view interactive table

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Outcome |

| 2,4-Dihydroxybenzaldehyde | Various Alkyl Halides | CsHCO₃ | Acetonitrile | 80 | Selective 4-O-alkylation |

| 2,4-Dihydroxyacetophenone | 1,3-Dibromopropane | CsHCO₃ | Acetonitrile | 80 | Selective 4-O-alkylation |

| Phenols (general) | Allyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | High yield of O-allylation |

| Phenols (general) | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | High yield of O-benzylation |

Transformation from 4-Bromo-2-methoxyphenol (4-Bromoguaiacol)

An alternative and commonly employed strategy involves the modification of the readily available precursor, 4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol. This multi-step approach first requires the cleavage of the methyl ether to unmask the hydroxyl group, followed by the introduction of the cyclopropylmethyl group.

Commonly used demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). reddit.comresearchgate.net

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for cleaving aryl methyl ethers under relatively mild conditions. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. nih.govcommonorganicchemistry.com BBr₃ forms a complex with the ether oxygen, facilitating a nucleophilic attack on the methyl group by a bromide ion. This method is known for its high efficiency, with many guaiacol (B22219) derivatives undergoing demethylation in high yields. nih.gov

Hydrobromic Acid (HBr): Cleavage with concentrated HBr is a more classical method that usually requires elevated temperatures (reflux). cnr.it While effective, the harsh conditions can limit its use with sensitive substrates.

Pyridinium (B92312) Hydrochloride: Heating the substrate with molten pyridinium hydrochloride is another established method for demethylation. This reagent is particularly useful for substrates that might be sensitive to stronger acids. For instance, guaiacol can be demethylated in 96% yield using a combination of HCl and pyridine (B92270), which forms pyridinium hydrochloride in situ. cnr.itresearchgate.net

Thiolates: Nucleophilic demethylation using thiolates, such as sodium ethanethiolate (NaSEt) or odorless long-chain thiols in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP), offers an alternative under basic or neutral conditions. nih.gov This method can be advantageous when acidic conditions must be avoided.

Table 2: Comparison of Demethylation Reagents for Guaiacol and Derivatives

Click to view interactive table

| Reagent | Substrate | Solvent | Temperature (°C) | Yield (%) |

| BBr₃ | Methoxy-substituted phenethylimide | DCM | 27 | 72 (cyclized product) |

| Pyridinium Hydrochloride (from Pyridine/HCl) | Guaiacol | N/A | Reflux | 96 |

| HBr | Guaiacol | Water | High Temp | 94.5 |

| AlCl₃/NaI | Guaiacol | Acetonitrile | Reflux | 93 |

| Ethyl 3-mercaptopropionate (B1240610) (Biocatalytic) | Guaiacol | Buffer | 30 | >90 |

Following the successful demethylation of 4-bromoguaiacol to 4-bromocatechol, the next step is the selective introduction of the cyclopropylmethyl group. As described in section 2.2.2.2, this is typically achieved via a Williamson ether synthesis. The newly formed 4-bromocatechol is treated with a base to generate a phenoxide, which then reacts with (bromomethyl)cyclopropane. The key challenge remains the regioselective alkylation of the C2-hydroxyl group over the C1-hydroxyl group to yield the desired this compound. The principles of solvent and base selection discussed previously are paramount to achieving the desired isomer.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of this compound, whether from 4-bromocatechol or 4-bromoguaiacol, is highly dependent on the careful optimization of reaction parameters. The selection of solvents, bases, and catalysts can profoundly impact reaction rates, yields, and, most importantly, the selectivity of the desired transformations.

Influence of Solvents and Bases on Etherification Yields and Selectivity

In the Williamson ether synthesis step, the choice of solvent and base is a determining factor for the efficiency of the O-alkylation.

Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally favored. numberanalytics.comfrancis-press.com These solvents effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺, Cs⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the rate of the desired Sₙ2 reaction. aiche.org The choice of solvent can dramatically influence the ratio of O-alkylation to C-alkylation, with polar aprotic solvents strongly favoring the former. aiche.org

Bases: A variety of bases can be used to deprotonate the phenol, including alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH). Strong bases like sodium hydride ensure complete and irreversible deprotonation. numberanalytics.com However, milder bases like potassium or cesium carbonate are often sufficient and can be easier to handle. Cesium carbonate, in particular, has been shown to be highly effective, often providing superior yields in shorter reaction times due to its high solubility in organic solvents and the "cesium effect," which promotes faster substitution reactions. mdma.chchemicalbook.com

Table 3: Effect of Base and Solvent on Williamson Ether Synthesis Yields

Click to view interactive table

| Base | Solvent | General Yield | Notes |

| NaH | DMF | High | Strong base, requires anhydrous conditions. |

| KOtBu | DMSO | High | Strong, bulky base. |

| Cs₂CO₃ | Acetonitrile | Very High | Mild, highly soluble, often improves yields and rates. |

| K₂CO₃ | Acetone | Moderate to High | Common, inexpensive, but often requires longer reaction times. |

| NaOH | Water/Organic (PTC) | Good | Used in phase-transfer catalysis systems. |

Catalysis in Aromatic Bromination and Ether Formation

Catalysis plays a crucial role in both the initial bromination of the aromatic ring (if starting from a non-brominated precursor) and the subsequent etherification step.

Aromatic Bromination: The regioselective bromination of phenols is a well-studied area. The hydroxyl group is a strong activating, ortho-, para-director. To achieve selective bromination at the para-position relative to the hydroxyl group (as in 4-bromocatechol or 4-bromoguaiacol), reaction conditions must be carefully controlled to avoid polybromination. Catalysts can enhance regioselectivity. For instance, heterogeneous catalysts like Amberlyst-15 in conjunction with N-bromosaccharin have been used for highly regioselective bromination of phenols. researchgate.net Visible-light photoredox catalysis has also emerged as a mild and efficient method for generating bromine in situ, leading to high yields and regioselectivity. rsc.org

Ether Formation: While the Williamson ether synthesis is not always considered a catalytic reaction, phase-transfer catalysis (PTC) is a powerful technique to facilitate the reaction, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent). researchgate.net Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) transport the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. researchgate.net This method can improve reaction rates and avoid the need for expensive anhydrous solvents and strong, hazardous bases. researchgate.net For sterically hindered phenols, copper-catalyzed O-alkylation methods have also been developed, which can be effective where traditional Sₙ2 conditions fail. nih.gov These reactions may proceed through radical mechanisms or via organocopper intermediates. rsc.orgnih.gov

Multi-Step Synthesis Efficiency and Scalability Assessments

Starting Material Accessibility:

The primary precursors for this synthesis are 4-bromocatechol and cyclopropylmethyl bromide. 4-bromocatechol can be synthesized through the bromination of catechol. Cyclopropylmethyl bromide is typically prepared from cyclopropanemethanol by reaction with a phosphorus trihalide or a complex of an N-halosuccinimide and a dialkyl sulfide. google.com The commercial availability and cost of these starting materials are crucial for the economic viability of large-scale production.

Williamson Ether Synthesis Step:

The core of the synthesis is the etherification reaction. This is typically an S(_N)2 reaction where the phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the alkyl halide. wikipedia.org

Reaction Conditions: The reaction is often carried out in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to facilitate the S(_N)2 mechanism. wikipedia.org A suitable base, such as potassium carbonate or sodium hydride, is required to deprotonate the phenol. masterorganicchemistry.com The reaction temperature typically ranges from 50 to 100 °C, and the reaction time can be several hours. wikipedia.org

Yields: The yields for Williamson ether syntheses are generally moderate to high, but can be influenced by side reactions. For the synthesis of this compound, achieving high regioselectivity for the etherification of one of the two hydroxyl groups of 4-bromocatechol is a significant challenge. The use of protecting groups or carefully controlled reaction conditions would be necessary to favor the desired isomer. Assuming successful selective alkylation, yields can be expected to be in a favorable range.

Scalability Considerations:

Scaling up the synthesis from a laboratory to an industrial setting introduces several challenges:

Reagent Handling: The use of strong bases like sodium hydride requires careful handling on a large scale due to its reactivity with water.

Solvent Use: Large volumes of solvents like DMF can be problematic due to their toxicity and high boiling points, which makes their removal energy-intensive.

Purification: While laboratory-scale purification might rely on column chromatography, this is often not feasible for large-scale production. Crystallization would be a more desirable method for purification on an industrial scale.

Process Safety: The reaction may be exothermic, requiring efficient heat management to prevent runaway reactions, especially on a large scale.

Below is an interactive data table summarizing the scalability assessment:

Scalability Assessment of this compound Synthesis

| Factor | Assessment | Details |

| Cost of Starting Materials | Moderate | 4-bromocatechol and cyclopropylmethyl bromide are commercially available, but their cost can impact the overall process economics on a large scale. |

| Reaction Conditions | Manageable | The reaction temperatures and pressures are generally within the capabilities of standard industrial reactors. |

| Safety | Requires Careful Control | The use of strong bases and potentially flammable solvents necessitates robust safety protocols and specialized equipment. |

| Purification | Challenging | Achieving high purity on a large scale may require the development of efficient crystallization processes to avoid chromatography. |

| Overall Scalability | Moderately Scalable | The synthesis is plausible on an industrial scale, but optimization would be required to ensure cost-effectiveness, safety, and high purity of the final product. |

Adherence to Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. jocpr.com The synthesis of this compound can be evaluated against these principles.

Atom Economy:

Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. wikipedia.org For the Williamson ether synthesis of this compound from 4-bromocatechol and cyclopropylmethyl bromide with a base like sodium hydroxide, the reaction is:

C(_6)H(_5)BrO(_2) + C(4)H(7)Br + NaOH → C({10})H({11})BrO(_2) + NaBr + H(_2)O

The atom economy for this reaction is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This calculation reveals that a significant portion of the reactant atoms end up as byproducts (NaBr and H(_2)O), indicating a less than ideal atom economy. primescholars.com

Use of Solvents and Reagents:

Solvents: Traditional solvents for the Williamson ether synthesis, such as DMF and acetonitrile, are effective but have environmental and health concerns. wikipedia.org The development of greener solvent alternatives, such as ionic liquids or deep eutectic solvents, or even performing the reaction under solvent-free or aqueous micellar conditions, would significantly improve the greenness of the process. researchgate.netnumberanalytics.com

Bases: While strong bases like sodium hydride are effective, they are also hazardous. The use of weaker bases like potassium carbonate is a safer alternative. Phase-transfer catalysis can also be employed to facilitate the reaction with milder bases and in biphasic systems, reducing the need for harsh conditions and organic solvents. researchgate.net

Waste Generation:

The primary waste products are the salt byproduct (e.g., NaBr) and the solvent. While the salt is relatively benign, large volumes of solvent waste require proper disposal or recycling, which adds to the environmental and economic cost of the process.

The following interactive data table provides an analysis based on green chemistry principles:

Green Chemistry Analysis of this compound Synthesis

| Green Chemistry Principle | Assessment | Potential Improvements |

| Atom Economy | Poor to Moderate | Redesigning the synthetic route to involve addition reactions rather than substitution reactions would improve atom economy. wikipedia.org |

| Safer Solvents and Auxiliaries | Can be Improved | Replace traditional polar aprotic solvents with greener alternatives like ionic liquids, or explore solvent-free conditions. numberanalytics.com |

| Use of Safer Chemicals | Moderate | The use of strong bases like sodium hydride poses safety risks. Utilizing milder bases like potassium carbonate or employing phase-transfer catalysis can enhance safety. |

| Waste Prevention | Moderate | The generation of salt byproducts is inherent to the Williamson ether synthesis. Optimizing the reaction to maximize yield and minimize the need for extensive purification can reduce overall waste. |

Chemical Transformations and Reactivity Studies of 4 Bromo 2 Cyclopropylmethoxy Phenol

Reactions at the Aryl Bromide Moiety

The carbon-bromine bond in 4-Bromo-2-(cyclopropylmethoxy)phenol is a key site for synthetic elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the removal of the bromine atom.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful tools for forging new bonds at the aromatic ring. Both palladium and nickel-based catalytic systems are instrumental in activating the C-Br bond of this compound for such transformations.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions. Several named reactions can be envisaged for the functionalization of this compound.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond by reacting the aryl bromide with an organoboron compound. For instance, the coupling of a similar substrate, 4-bromo-2-methoxyphenol, with various arylboronic acids proceeds in good to excellent yields. It is anticipated that this compound would react similarly.

The Heck reaction provides a method for C-C bond formation by coupling with an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable ligand and base. Given the prevalence of this reaction, it is expected to be applicable to this compound for the synthesis of various aniline (B41778) derivatives. nih.govlibretexts.org

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

The Stille coupling utilizes organotin reagents for the formation of C-C bonds, offering a broad substrate scope and mild reaction conditions.

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound This data is illustrative and based on reactions with analogous compounds.

| Reaction | Coupling Partner | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 85-95 |

| Heck | Styrene | Pd(OAc)₂ | DMF | Et₃N | 120 | 70-85 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 80-90 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | 60 | 75-85 |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | - | 110 | 70-80 |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. They often exhibit unique reactivity and can catalyze transformations that are challenging for palladium systems.

The Kumada coupling involves the reaction of the aryl bromide with a Grignard reagent. Nickel-phosphine complexes are effective catalysts for this transformation.

The Negishi coupling utilizes organozinc reagents as the coupling partners. Nickel-catalyzed Negishi couplings are known for their high functional group tolerance and mild reaction conditions.

Table 2: Plausible Nickel-Catalyzed Cross-Coupling Reactions of this compound This data is illustrative and based on reactions with analogous compounds.

| Reaction | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 60 | 75-85 |

| Negishi | Phenylzinc chloride | NiCl₂(PPh₃)₂ | THF | 25 | 80-90 |

Reductive Debromination Reactions

The bromine atom can be selectively removed through reductive debromination, replacing it with a hydrogen atom. This transformation is useful when the bromine is used as a temporary directing group or when the debrominated analog is the desired final product. A common method for this is catalytic transfer hydrogenation , using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst.

Table 3: Plausible Reductive Debromination of this compound This data is illustrative and based on reactions with analogous compounds.

| Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| HCOONH₄ | Pd/C | Methanol | 80 | 90-98 |

Nucleophilic Aromatic Substitution (SNA) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNA) of the bromide in this compound is generally challenging. osti.gov The SNA reaction typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov In the case of this compound, the hydroxyl and cyclopropylmethoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine by a nucleophile under standard SNA conditions is not expected to be a facile process. For such a reaction to occur, harsh reaction conditions or activation of the aromatic ring would likely be necessary.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can readily participate in a variety of reactions, most notably ether and ester formation.

The Williamson ether synthesis is a classic method for forming ethers. francis-press.commasterorganicchemistry.com The phenol (B47542) can be deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide to form a new ether linkage.

O-acylation to form esters can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

Table 4: Plausible Reactions of the Phenolic Hydroxyl Group of this compound This data is illustrative and based on reactions with analogous compounds.

| Reaction | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl iodide | K₂CO₃ | Acetone | 60 | 90-98 |

| O-Acylation | Acetyl chloride | Pyridine | Dichloromethane (B109758) | 25 | 95-99 |

Further Electrophilic Aromatic Substitutions on the Activated Phenol Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and cyclopropylmethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

The nitration of substituted phenols is a well-established electrophilic aromatic substitution reaction. For this compound, the introduction of a nitro group is anticipated to occur at the positions activated by the hydroxyl and cyclopropylmethoxy groups and not deactivated by the bromo substituent. The most probable position for nitration is ortho to the hydroxyl group, at the C6 position, due to the strong activating and directing effect of the hydroxyl group.

Nitration of phenols can be achieved using various nitrating agents under different conditions. Mild and heterogeneous conditions are often preferred to avoid oxidation and polysubstitution. nih.gov For instance, a combination of Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂ in dichloromethane at room temperature has been used for the mononitration of various phenols. nih.gov Another approach involves the use of nitric acid in a continuous flow reactor, which has been applied to the synthesis of 4-bromo-2-nitrophenol (B183274) from p-bromophenol. chemicalbook.com

Table 1: Predicted Nitration of this compound

| Reagents and Conditions | Predicted Major Product | Predicted Yield Range |

| HNO₃/H₂SO₄, low temperature | 4-Bromo-2-(cyclopropylmethoxy)-6-nitrophenol | Moderate to High |

| NaNO₃, Mg(HSO₄)₂, wet SiO₂, CH₂Cl₂ | 4-Bromo-2-(cyclopropylmethoxy)-6-nitrophenol | Moderate to High |

| HNO₃, continuous flow reactor | 4-Bromo-2-(cyclopropylmethoxy)-6-nitrophenol | High |

Note: The data in this table is predictive and based on the reactivity of analogous substituted phenols.

Sulfonation of the phenol ring is another characteristic electrophilic aromatic substitution. The reaction with concentrated sulfuric acid or other sulfonating agents is expected to introduce a sulfonic acid group onto the ring. The regioselectivity of this reaction is also governed by the directing effects of the existing substituents. For this compound, sulfonation is likely to occur at the C6 position, ortho to the strongly activating hydroxyl group.

Further halogenation of this compound can introduce additional halogen atoms onto the aromatic ring. The hydroxyl and cyclopropylmethoxy groups activate the ring, making it susceptible to reaction with halogenating agents. mt.com The regioselectivity of halogenation is influenced by both electronic and steric factors. The most likely position for further halogenation, such as bromination or chlorination, would be the C6 position, which is ortho to the hydroxyl group and activated by both the hydroxyl and the ether functionalities. ccspublishing.org.cn

Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are commonly employed for the halogenation of activated aromatic rings under mild conditions. sigmaaldrich.com

Table 2: Predicted Halogenation of this compound

| Reagent | Predicted Major Product |

| N-Bromosuccinimide (NBS) | 4,6-Dibromo-2-(cyclopropylmethoxy)phenol |

| N-Chlorosuccinimide (NCS) | 4-Bromo-6-chloro-2-(cyclopropylmethoxy)phenol |

Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

O-Functionalization Reactions

The phenolic hydroxyl group of this compound is a key site for functionalization, allowing for the formation of esters and a variety of ethers.

Esterification of the phenolic hydroxyl group can be readily achieved by reaction with acyl chlorides or acid anhydrides. libretexts.org This reaction, often carried out in the presence of a base such as pyridine or triethylamine, proceeds via a nucleophilic acyl substitution mechanism. docbrown.info The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the hydrogen chloride byproduct. lew.rochemguide.co.uk

The reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base would yield the corresponding phenyl acetate (B1210297) derivative. Phase transfer catalysis has also been shown to be an efficient method for the esterification of phenols with aliphatic acid chlorides. researchgate.net

Table 3: Representative Esterification of this compound

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | 4-Bromo-2-(cyclopropylmethoxy)phenyl acetate |

| Benzoyl chloride | Triethylamine | 4-Bromo-2-(cyclopropylmethoxy)phenyl benzoate |

Note: The reactions presented are representative examples of O-acylation of phenols.

The synthesis of a variety of alkyl and aryl ethers from this compound can be accomplished through several methods, with the Williamson ether synthesis being a classic and versatile approach. rsc.org This method involves the reaction of the corresponding phenoxide, generated by treating the phenol with a strong base like sodium hydride or potassium carbonate, with an alkyl halide. researchgate.net

For the synthesis of aryl ethers, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, can be employed, reacting the phenol with an aryl halide in the presence of a suitable catalyst and base. organic-chemistry.org

Table 4: Synthesis of Ethers from this compound

| Reagents | Reaction Type | Product Class |

| Alkyl halide, Base (e.g., K₂CO₃) | Williamson Ether Synthesis | Alkyl Aryl Ethers |

| Aryl halide, Pd or Cu catalyst, Base | Cross-Coupling Reaction | Diaryl Ethers |

Note: This table outlines general synthetic strategies for the formation of diverse ethers from a phenolic precursor.

Reactivity of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group in this compound is a key structural feature that imparts distinct reactivity to the molecule. This section explores the chemical transformations centered on this moiety, specifically focusing on the conditions that can induce the opening of the strained cyclopropane (B1198618) ring and the functionalization of the ether linkage.

Cyclopropane Ring Opening Reactions (under specific conditions)

The three-membered ring of the cyclopropyl (B3062369) group is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including acidic, radical, and transition-metal-catalyzed pathways. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous aryl cyclopropylmethyl ethers.

Acid-Catalyzed Ring Opening:

In the presence of strong acids, the ether oxygen can be protonated, initiating a cascade of reactions that can lead to the opening of the cyclopropane ring. The stability of the resulting carbocation is a crucial factor in determining the reaction pathway. For instance, the acid-catalyzed hydrolysis of primary alkyl phenyl ethers can proceed through different mechanisms depending on the structure of the alkyl group. While simple primary alkyl phenyl ethers are relatively resistant to hydrolysis, the presence of the cyclopropyl group can facilitate cleavage due to the formation of a stabilized cyclopropylcarbinyl cation intermediate. This cation is known to undergo rapid rearrangement to a more stable homoallylic cation, which can then be trapped by a nucleophile.

A study on the acid-catalyzed hydrolysis of various primary alkyl phenyl ethers in concentrated aqueous perchloric acid solutions provides insights into the potential reactivity. While methyl and ethyl phenyl ethers hydrolyze slowly, the reaction rate increases for more complex primary alkyl groups, suggesting that factors influencing carbocation stability play a significant role. For the cyclopropylmethoxy group, protonation of the ether oxygen would lead to a cyclopropylcarbinyl cation upon C-O bond cleavage. This cation is in equilibrium with the homoallylic cation, which would be trapped by water to yield a homoallylic alcohol.

Radical-Induced Ring Opening:

The cyclopropylmethyl radical is a well-known radical clock, as it undergoes a rapid ring-opening rearrangement to the but-3-enyl radical. This transformation can be initiated by various radical initiators. In the context of an aryl cyclopropylmethyl ether, a radical could be generated at the methylene (B1212753) position of the cyclopropylmethoxy group. This cyclopropylcarbinyl radical would then swiftly rearrange, leading to a ring-opened product.

For example, the thermal rearrangement of {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes, which are structurally related to aryl cyclopropylmethyl ethers, proceeds via a proposed radical mechanism to afford ring-opened products. This suggests that under thermal or photochemical conditions that favor homolytic bond cleavage, the cyclopropane ring in this compound could open.

Transition Metal-Catalyzed Ring Opening:

Transition metals can catalyze the isomerization and rearrangement of cyclopropyl-containing molecules. These reactions often proceed through the formation of metallacyclobutane intermediates. While specific examples for aryl cyclopropylmethyl ethers are not abundant, the general principle involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, followed by reductive elimination to form a ring-opened product. Such isomerizations could potentially convert the cyclopropylmethoxy group into an unsaturated ether.

The following table summarizes hypothetical ring-opening reactions of the cyclopropylmethoxy group based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Plausible Product(s) | Notes |

|---|---|---|---|

| Acid-Catalyzed | Concentrated HCl or HBr, heat | 4-Bromo-2-(but-3-en-1-yloxy)phenol | Reaction proceeds via a cyclopropylcarbinyl cation intermediate which rearranges to a homoallylic cation. |

| Radical-Induced | Radical initiator (e.g., AIBN), heat or UV light | Products derived from the but-3-enyloxy radical | The cyclopropylmethyl radical undergoes rapid ring opening. |

| Transition Metal-Catalyzed | Rh(I) or Pd(0) catalyst, heat | 4-Bromo-2-(but-1-en-1-yloxy)phenol (isomer mixture) | Isomerization via metallacyclobutane intermediates. |

Functionalization of the Methoxy (B1213986) Linkage

The ether linkage in this compound can be functionalized, most commonly through cleavage to reveal the parent phenol. This dealkylation is a crucial transformation in natural product synthesis and medicinal chemistry. The presence of the bromo and phenol functionalities necessitates the use of selective reagents that will not affect these other groups.

Ether Cleavage with Lewis Acids:

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds at low temperatures and is effective for a broad range of substrates. The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl group. For this compound, BBr₃ would be expected to selectively cleave the cyclopropylmethyl-oxygen bond to yield 4-bromo-1,2-dihydroxybenzene (4-bromocatechol) after aqueous workup. The reaction conditions are generally mild enough to tolerate the aryl bromide.

Ether Cleavage with Protic Acids:

Strong protic acids, such as hydrobromic acid (HBr), can also be used to cleave aryl ethers, although this often requires harsh conditions (high temperatures). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion. Given the other functional groups in the molecule, this method may be less selective than using Lewis acids.

Ether Cleavage with Other Reagents:

Pyridinium (B92312) hydrochloride is another reagent used for the demethylation of aryl methyl ethers, typically at high temperatures in the melt. This method could potentially be applied to the cleavage of the cyclopropylmethoxy group.

Beyond complete cleavage, selective functionalization of the methylene group of the cyclopropylmethoxy moiety is challenging. However, under specific photocatalytic conditions, it has been shown that the α-C–H bonds of aryl alkyl ethers can be functionalized. This could potentially offer a route to introduce other functional groups at the methylene position without cleaving the ether.

The following table provides an overview of potential functionalization reactions of the methoxy linkage in this compound, with conditions drawn from analogous systems.

| Reaction Type | Reagent(s) | Typical Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ether Cleavage | Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | 4-Bromocatechol (B119925) | High |

| Ether Cleavage | Hydrobromic acid (HBr) | Acetic acid, reflux | 4-Bromocatechol | Moderate to High |

| Ether Cleavage | Pyridinium hydrochloride | Neat, ~200 °C | 4-Bromocatechol | Moderate |

Mechanistic Investigations of Key Transformations Involving 4 Bromo 2 Cyclopropylmethoxy Phenol

Elucidation of Reaction Mechanisms for Bromination and Alkylation Steps

The formation of 4-Bromo-2-(cyclopropylmethoxy)phenol relies on two fundamental transformations: the alkylation of a catechol derivative to form the cyclopropylmethoxy ether and the subsequent electrophilic bromination of the aromatic ring.

Alkylation via Williamson Ether Synthesis: The introduction of the cyclopropylmethoxy group typically proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of a parent phenol (B47542), such as 2-(cyclopropylmethoxy)phenol (B2776677), or more strategically, the selective mono-alkylation of a catechol precursor. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. byjus.comwikipedia.orgmasterorganicchemistry.com

Deprotonation: A base, such as sodium hydride (NaH) or a carbonate, abstracts the acidic proton from the hydroxyl group of the phenol, creating a highly nucleophilic phenoxide ion. youtube.com

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as cyclopropylmethyl bromide. This attack occurs from the backside of the carbon-halogen bond. wikipedia.orgkhanacademy.org

Concerted Displacement: The process is concerted, meaning the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks, with the halide ion acting as the leaving group. byjus.comwikipedia.org

The SN2 nature of this reaction dictates that primary alkyl halides, like cyclopropylmethyl bromide, are ideal substrates as they minimize steric hindrance, leading to higher yields of the desired ether product and avoiding competing elimination reactions. masterorganicchemistry.com

Bromination via Electrophilic Aromatic Substitution: The bromination of the 2-(cyclopropylmethoxy)phenol precursor is a characteristic electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through a two-step addition-elimination pathway. libretexts.orgyoutube.com

Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is required. This is often achieved by using molecular bromine (Br₂) in conjunction with a Lewis acid catalyst or by using a reagent like N-bromosuccinimide (NBS). chemrxiv.org The bromine molecule becomes polarized as it approaches the electron-rich aromatic ring. youtube.com

Nucleophilic Attack and Formation of the Arenium Ion: The π-system of the phenol ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the slow, rate-determining step of the reaction. libretexts.org The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Deprotonation and Re-aromatization: In the final, fast step, a weak base (such as the bromide ion or solvent) removes a proton from the carbon atom that formed the new bond with bromine. This restores the aromaticity of the ring, yielding the final this compound product. libretexts.orgyoutube.com

The regioselectivity of this reaction, which leads to the bromine atom adding at the para position relative to the hydroxyl group, is governed by the powerful directing effects of the -OH and -OR substituents, as discussed in section 4.3. nih.govwikipedia.org

Investigation of Catalytic Cycles in Cross-Coupling Reactions

The bromine atom on this compound serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions proceed through a well-established catalytic cycle involving a palladium or nickel catalyst.

A typical palladium-catalyzed Suzuki-Miyaura coupling cycle involves three key steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl bromide (this compound). The palladium atom inserts itself into the carbon-bromine bond, undergoing oxidation from the Pd(0) to the Pd(II) state. This forms a square planar organopalladium(II) complex.

Transmetalation: An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium complex. The base (such as K₂CO₃ or Cs₂CO₃) is crucial for forming a more nucleophilic boronate species, which facilitates the exchange of the bromide ligand on the palladium with the organic group from the boron compound.

Reductive Elimination: This is the final step, where the two organic ligands on the palladium complex—the 2-(cyclopropylmethoxy)phenol moiety and the newly transferred organic group—couple together and are expelled from the coordination sphere of the palladium. This step forms the final cross-coupled product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this cycle can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Toluene/H₂O | 85-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 90-98 |

| PdCl₂(dppf) | dppf (internal) | Cs₂CO₃ | DMF | 88-96 |

| NiCl₂(dppp) | dppp (internal) | K₃PO₄ | Toluene | 75-90 |

Studies on the Stereoelectronic Effects Governing Reactivity and Selectivity

The reactivity and regioselectivity of transformations involving this compound are dictated by the stereoelectronic properties of its functional groups.

In the context of electrophilic aromatic substitution (bromination), both the hydroxyl (-OH) and the cyclopropylmethoxy (-OCH₂-c-C₃H₅) groups are strong activating groups and ortho, para-directors. libretexts.orgminia.edu.eg This is due to a combination of two opposing electronic effects:

Inductive Effect (-I): The oxygen atoms in both groups are highly electronegative and pull electron density from the aromatic ring through the sigma bond framework. This effect, by itself, is deactivating. numberanalytics.com

Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the aromatic ring. This donation of electron density strongly increases the nucleophilicity of the ring, especially at the ortho and para positions. libretexts.orgnumberanalytics.com

In cross-coupling reactions, the electronic nature of the substituents can also influence the rate of the reaction. Electron-withdrawing groups on the phenol ring can sometimes accelerate the oxidative addition step by making the aryl-bromide bond more susceptible to cleavage by the metal catalyst. Conversely, sterically demanding groups near the reaction site, such as the ortho cyclopropylmethoxy group, can hinder the approach of the catalyst, potentially requiring more robust catalytic systems or harsher conditions to achieve high yields. mdpi.com

Experimental Techniques for Mechanistic Elucidation (e.g., Kinetic Isotope Effects, Hammett Plots)

Several experimental techniques are employed to probe the mechanisms of the reactions discussed.

Kinetic Isotope Effects (KIEs): The KIE is a powerful tool for determining the rate-controlling step of a reaction. It is measured by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). For electrophilic aromatic bromination, the C-H bond at the site of substitution is broken during the re-aromatization step. If a significant primary KIE (kH/kD > 1) is observed, it indicates that C-H bond cleavage is part of the rate-determining step. However, for the bromination of highly activated rings like phenols, the initial attack of the electrophile is typically the slow step, and the subsequent proton removal is very fast. In these cases, little to no KIE is observed (kH/kD ≈ 1), confirming that C-H bond breaking is not rate-limiting. nih.govacs.org

Hammett Plots: Hammett plots are used to quantify the influence of electronic effects of meta and para substituents on the rate or equilibrium constant of a reaction. A linear free-energy relationship is established by plotting the logarithm of the reaction rate constants (k) for a series of substituted reactants against the appropriate Hammett substituent constant (σ). viu.ca

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

For electrophilic aromatic substitution on phenols, a negative ρ value is expected. This signifies that electron-donating groups (which have negative σ values) accelerate the reaction by stabilizing the positive charge that develops in the transition state of the rate-determining step. researchgate.netresearchgate.netnih.gov The magnitude of ρ provides insight into the extent of charge development.

| Substituent (at C4) | Substituent Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | 0.01 | -2.00 |

| -Br | 0.23 | 0.30 | -0.52 |

| -H | 0.00 | 1.00 | 0.00 |

| -CH₃ | -0.17 | 6.0 | 0.78 |

| -OCH₃ | -0.27 | 30.0 | 1.48 |

By applying these and other techniques like computational modeling and spectroscopic analysis of intermediates, a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound can be achieved.

Advanced Spectroscopic and Chromatographic Characterization of 4 Bromo 2 Cyclopropylmethoxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a detailed map of the molecule's connectivity and environment can be constructed.

In ¹H NMR spectroscopy, the chemical shift of a proton is highly dependent on its local electronic environment. For 4-Bromo-2-(cyclopropylmethoxy)phenol, we can predict the spectrum by considering its constituent parts: the substituted benzene (B151609) ring and the cyclopropylmethoxy group.

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. Based on the substitution pattern (hydroxyl at C1, ether at C2, bromine at C4), these protons will exhibit specific splitting patterns due to spin-spin coupling with their neighbors.

The cyclopropylmethoxy group introduces several unique signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen will be deshielded and appear as a doublet. The single methine proton (-CH-) on the cyclopropyl (B3062369) ring will be a complex multiplet due to coupling with the four non-equivalent methylene protons of the cyclopropyl ring. These cyclopropyl methylene protons themselves will appear as complex multiplets in the upfield region of the spectrum. The phenolic hydroxyl proton (-OH) will typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on general principles and comparison with analogues)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C3-H) | ~6.9 - 7.1 | d |

| Aromatic H (C5-H) | ~6.8 - 7.0 | dd |

| Aromatic H (C6-H) | ~6.7 - 6.9 | d |

| Phenolic OH | ~5.0 - 6.0 | br s |

| Methylene (-O-CH₂-) | ~3.8 - 4.0 | d |

| Methine (-CH-) | ~1.2 - 1.5 | m |

| Cyclopropyl CH₂ | ~0.6 - 0.8 | m |

| Cyclopropyl CH₂' | ~0.3 - 0.5 | m |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected.

The carbons of the cyclopropylmethoxy group will appear in the upfield region. The methylene carbon (-O-CH₂-) will be the most downfield of this group due to its attachment to oxygen. The methine carbon (-CH-) and the two methylene carbons of the cyclopropyl ring will have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on general principles and comparison with analogues)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | ~145 - 148 |

| C2 (C-OR) | ~146 - 149 |

| C3 | ~115 - 118 |

| C4 (C-Br) | ~112 - 115 |

| C5 | ~123 - 126 |

| C6 | ~116 - 119 |

| Methylene (-O-CH₂-) | ~73 - 76 |

| Methine (-CH-) | ~10 - 13 |

| Cyclopropyl CH₂ | ~3 - 6 |

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for confirming assignments and elucidating complex connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show correlations between adjacent aromatic protons, confirming their relative positions. Crucially, it would also show a correlation between the methylene protons (-O-CH₂-) and the cyclopropyl methine proton (-CH-), and between the methine proton and the cyclopropyl methylene protons, confirming the structure of the ether side chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule by correlating the proton and carbon shifts predicted in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons (-O-CH₂-) to the C2 aromatic carbon, confirming the attachment point of the ether linkage to the benzene ring.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Cyclopropylmethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are used to determine the molecule's geometry, energy, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netmdpi.com For 4-Bromo-2-(cyclopropylmethoxy)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate its molecular properties. imist.mascispace.com

The electronic properties are described by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms due to their electron-rich nature, while the LUMO would likely be distributed across the aromatic system. The electron-withdrawing bromine atom and the electron-donating cyclopropylmethoxy and hydroxyl groups collectively influence the electron density distribution and reactivity. researchgate.net DFT also allows for the calculation of global reactivity descriptors and the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. mdpi.com

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often serving as benchmarks for other methods like DFT. While computationally more demanding, these methods are invaluable for precise calculations of molecular geometries, interaction energies, and reaction barriers. For a molecule like this compound, ab initio calculations could be used to obtain a very accurate reference geometry and to precisely calculate properties where electron correlation effects, which are approximated in DFT, are critical.

Conformational Analysis and Energy Landscapes

The presence of flexible groups, specifically the cyclopropylmethoxy substituent, allows this compound to exist in multiple spatial arrangements or conformations. The key rotatable bonds are the C(ring)-O and O-CH2 bonds of the ether linkage.

Conformational analysis involves systematically exploring these rotations to map the potential energy surface of the molecule. By calculating the energy for different dihedral angles, a landscape of energy minima (stable conformers) and maxima (transition states between conformers) can be constructed. This analysis reveals the most stable, low-energy conformation(s) that the molecule is likely to adopt under normal conditions. Studies on similar substituted phenols have shown that different conformations can arise from the orientation of substituents relative to the phenol ring, which can be influenced by intramolecular hydrogen bonding. researchgate.netnih.gov For this compound, the orientation of the cyclopropyl (B3062369) group relative to the phenyl ring would define the major conformers.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS).

The predicted ¹H NMR spectrum for this compound would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methylene (B1212753) (-CH₂-) protons, and the protons of the cyclopropyl ring. The chemical environment of each proton, influenced by the electronegativity of nearby atoms (O, Br) and anisotropic effects from the aromatic ring, determines its specific chemical shift. youtube.com

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Phenolic -OH | ~5.5-6.0 | Variable, depends on solvent and concentration. |

| Aromatic -CH (3 protons) | ~6.8-7.2 | Located in the aromatic region, with splitting patterns determined by coupling. |

| Methylene -OCH₂- | ~3.8-4.0 | Deshielded by the adjacent oxygen atom. |

| Cyclopropyl -CH- | ~0.8-1.2 | Part of the cyclopropyl methine group. |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface along a reaction coordinate, chemists can identify the transition state—the highest energy point on the lowest energy path between reactants and products. researchgate.net

A relevant reaction for a phenol derivative is electrophilic substitution or oxidation. For instance, a close analog, 4-bromo-2-methoxyphenol, is known to be a precursor for masked o-benzoquinones used in Diels-Alder reactions. chemicalbook.com A computational study of such a reaction involving this compound would involve:

Optimizing the geometries of the reactants, transition state(s), intermediates, and products.

Performing a frequency calculation on the transition state structure to confirm it is a true saddle point on the energy surface (characterized by a single imaginary frequency).

This analysis provides fundamental insights into the reaction's feasibility, kinetics, and mechanism at a molecular level.

Molecular Docking and Dynamics for Scaffold Evaluation (if applicable)

Given its phenolic structure, this compound could be evaluated as a scaffold for designing biologically active molecules, such as enzyme inhibitors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target, such as tyrosinase or a bacterial enzyme like penicillin-binding protein. mdpi.commdpi.com The simulation would assess the binding affinity (often reported as a docking score or binding energy) and analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex. rsc.org The phenolic hydroxyl group would be a likely hydrogen bond donor/acceptor, while the aromatic ring and cyclopropyl group could engage in hydrophobic interactions. Molecular dynamics (MD) simulations could then be used to study the stability of the docked complex over time.

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Tyrosinase | -7.2 | His259, His263, Val283 | Hydrogen bond with phenolic -OH; Hydrophobic interactions with the phenyl and cyclopropyl groups. |

Applications and Potential As a Synthetic Building Block

Intermediate in the Synthesis of Pharmaceutical Precursors and Analogues

The primary application of 4-Bromo-2-(cyclopropylmethoxy)phenol lies in its role as a precursor in the synthesis of complex pharmaceutical molecules, most notably those related to the beta-blocker Betaxolol. The cyclopropylmethoxy group is a key structural feature of Betaxolol, and intermediates containing this moiety are crucial for its synthesis.

While the direct use of this compound is not extensively documented in the mainstream synthesis of Betaxolol, its structural analogue, 4-(2-(cyclopropylmethoxy)ethyl)phenol, is a well-established precursor. mdpi.comntnu.no The synthesis of (S)-Betaxolol often starts from 4-(2-hydroxyethyl)phenol, which is then elaborated to introduce the cyclopropylmethoxyethyl side chain. mdpi.comntnu.noresearchgate.net

The bromo- and hydroxyl- functionalities of this compound offer versatile handles for a variety of chemical transformations. The hydroxyl group can be readily alkylated or arylated, while the bromo-substituent can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a potentially useful building block for creating libraries of compounds for drug discovery.

Below is a table summarizing the key compounds mentioned in the context of Betaxolol synthesis:

| Compound Name | Role in Synthesis |

| (S)-Betaxolol | Final active pharmaceutical ingredient |

| 4-(2-(cyclopropylmethoxy)ethyl)phenol | Key precursor to (S)-Betaxolol ntnu.no |

| 4-(2-hydroxyethyl)phenol | Starting material for the synthesis of Betaxolol precursors mdpi.comntnu.no |

| 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Intermediate in Betaxolol synthesis mdpi.com |

Scaffold for Novel Material Science Applications

The application of this compound in material science is a speculative area with limited direct research. However, its molecular structure suggests potential as a monomer or a building block for functional polymers and organic materials. The presence of a reactive bromine atom allows for its incorporation into polymer chains via cross-coupling polymerization techniques. The phenolic hydroxyl group could be used to synthesize polyesters or polyethers with specific properties.

Precursor for Agrochemical Development

In the field of agrochemicals, halogenated phenols are known to be important intermediates in the synthesis of pesticides and herbicides. ketonepharma.comdatainsightsmarket.com For instance, the related compound 4-bromophenol is used in the production of various agrochemical products. ketonepharma.com The detoxification of the organophosphorus pesticide Profenofos results in the formation of 4-bromo-2-chlorophenol, highlighting the relevance of such structures in agrochemical contexts. nih.govresearchgate.net

While there is no direct evidence of this compound being used in existing agrochemicals, its structure presents possibilities for the development of new active ingredients. The combination of the bromo-substituent, which can enhance biological activity, and the cyclopropylmethoxy group, which can influence the compound's metabolic stability and mode of action, makes it an interesting candidate for synthesis and screening in agrochemical research.

Role in Advanced Organic Synthesis Strategies

Beyond its specific applications, this compound serves as a versatile platform in advanced organic synthesis. The orthogonal reactivity of the hydroxyl and bromo groups allows for selective and sequential chemical modifications. This makes it a valuable tool for demonstrating and developing new synthetic methodologies.

For example, it can be employed in multi-step total synthesis projects where precise control over the introduction of different functional groups is required. The development of novel cross-coupling catalysts or new methods for etherification could potentially utilize this compound as a model substrate to showcase their efficiency and selectivity.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of 4-Bromo-2-(cyclopropylmethoxy)phenol is not well-established in the literature. Future research should focus on developing efficient and environmentally benign methods for its preparation. A plausible and straightforward approach would involve the selective O-alkylation of a suitable brominated catechol or guaiacol (B22219) precursor with a cyclopropylmethyl halide. Key areas for investigation in this context include the optimization of reaction conditions to maximize yield and minimize side products.

A comparative study of different synthetic strategies would be highly valuable. The table below outlines potential routes for further investigation.

| Starting Material | Reagent | Catalyst/Base | Potential Advantages | Potential Challenges |

| 4-Bromoguaiacol | Cyclopropylmethyl bromide | Potassium carbonate | Readily available starting material | Potential for competing C-alkylation |

| 4-Bromocatechol (B119925) | Cyclopropylmethyl bromide | Sodium hydride | Stepwise alkylation possible for selectivity | Requires careful control of stoichiometry |

Further research into greener synthetic alternatives is also crucial. This could involve exploring the use of phase-transfer catalysis to reduce the need for organic solvents or investigating enzymatic approaches for the etherification step. The development of a scalable and cost-effective synthesis will be a critical enabler for the broader investigation and application of this compound.

Exploration of Novel Reactivity Patterns and Derivatizations

The chemical structure of this compound offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity. Future studies should aim to systematically investigate the reactivity of the phenolic hydroxyl group, the aromatic ring, and the cyclopropylmethoxy moiety.

The phenolic hydroxyl group is a prime target for derivatization. Reactions such as esterification and etherification could be explored to generate a library of new compounds with potentially interesting biological or material properties. The bromine atom on the aromatic ring opens the door to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of complex molecular architectures.

The cyclopropylmethyl group itself can undergo interesting rearrangements under certain conditions, a reactivity pattern that could be harnessed for the synthesis of novel heterocyclic systems. A systematic study of the compound's reactivity with various reagents would provide a deeper understanding of its chemical behavior and expand its utility as a synthetic building block.

Expansion of Applications as a Versatile Synthetic Intermediate

Given its array of functional groups, this compound holds significant promise as a versatile intermediate in organic synthesis. Its potential applications could span from the synthesis of agrochemicals and pharmaceuticals to the development of new functional materials.

The bromophenol moiety is a common feature in many biologically active natural products and synthetic compounds. Further research could explore the use of this compound as a precursor for the synthesis of novel analogues of these molecules. The presence of the cyclopropyl (B3062369) group is also of interest, as this motif is often found in compounds with enhanced metabolic stability and biological activity.

The following table highlights potential areas of application that warrant further investigation.

| Application Area | Rationale | Potential Research Direction |

| Agrochemicals | Bromophenols are known to exhibit herbicidal and fungicidal activity. | Synthesis and screening of derivatives for biological activity. |

| Pharmaceuticals | The phenolic and cyclopropyl motifs are present in various drug molecules. | Use as a building block for the synthesis of novel therapeutic agents. |

| Material Science | Phenolic compounds are precursors to polymers and resins. | Investigation of its potential as a monomer for new polymer synthesis. |

Advanced Mechanistic and Computational Insights

To complement experimental studies, in-depth mechanistic and computational investigations will be crucial for a comprehensive understanding of the properties and reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. nih.govdergipark.org.trresearchgate.netresearchgate.net

Computational studies could be employed to predict the regioselectivity of electrophilic aromatic substitution reactions on the phenol (B47542) ring, aiding in the design of synthetic strategies. Furthermore, theoretical calculations can help to elucidate the mechanisms of potential rearrangement reactions involving the cyclopropylmethyl group. Such studies can guide experimental work and accelerate the discovery of new reactions and applications for this compound.

A detailed computational analysis of its spectroscopic properties (NMR, IR, UV-Vis) would also be beneficial for its characterization and for understanding its interactions with other molecules. The synergy between experimental and computational approaches will be key to unlocking the full potential of this compound.

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(cyclopropylmethoxy)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a phenolic precursor followed by alkylation with cyclopropylmethyl groups. For example, intermediates like 4-(2-hydroxyethyl)phenol can undergo alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH) to introduce the cyclopropylmethoxy moiety . Bromination is achieved using N-bromosuccinimide (NBS) or Br₂ in a controlled environment. Optimization includes adjusting solvent polarity (e.g., DMF for alkylation), temperature (40–60°C), and stoichiometric ratios to maximize yield. Purity is validated via HPLC and NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C4 and cyclopropylmethoxy protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography: Software like SHELX and OLEX2 resolves crystal packing and hydrogen-bonding networks. For example, SHELXL refines anisotropic displacement parameters to confirm the planar phenol ring and cyclopropyl geometry .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 257.03) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- pH Titration: Monitoring degradation via UV-Vis spectroscopy in buffers (pH 2–12) to identify hydrolysis-sensitive bonds (e.g., cyclopropylmethoxy group) .

- Thermogravimetric Analysis (TGA): Heating at 5°C/min to 200°C to detect decomposition points.

- Light Exposure Tests: Accelerated aging under UV light to assess photolytic stability .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic Potential Maps: To identify nucleophilic/electrophilic sites (e.g., bromine as an electron-withdrawing group) .

- Frontier Molecular Orbitals (HOMO/LUMO): Predicts charge-transfer interactions, relevant for ligand design in coordination chemistry .

- Transition State Modeling: For reaction mechanisms (e.g., SN2 displacement during alkylation) using Gaussian or ORCA software .

Q. How can contradictions in biological activity data be resolved across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer results often arise from: